1,3-Diiodo-2-methoxy-5-nitrobenzene
Overview
Description
1,3-Diiodo-2-methoxy-5-nitrobenzene is a chemical compound with the molecular formula C7H5I2NO3. It is a yellow crystalline solid that is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Diiodo-2-methoxy-5-nitrobenzene can be synthesized through a multi-step process involving the nitration of 1,3-diiodo-2-methoxybenzene. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to verify the purity and structure of the compound .
Chemical Reactions Analysis
Types of Reactions: 1,3-Diiodo-2-methoxy-5-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products:
Substitution: Products include azido or thiocyanato derivatives.
Reduction: The major product is 1,3-diiodo-2-methoxy-5-aminobenzene.
Oxidation: The major product is 1,3-diiodo-2-carboxy-5-nitrobenzene.
Scientific Research Applications
1,3-Diiodo-2-methoxy-5-nitrobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-diiodo-2-methoxy-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atoms can undergo substitution reactions. These interactions can affect various biological pathways, including enzyme activity and signal transduction .
Comparison with Similar Compounds
1,3-Diiodo-2-methoxybenzene: Lacks the nitro group, making it less reactive in redox reactions.
1,3-Diiodo-5-nitrobenzene: Lacks the methoxy group, affecting its solubility and reactivity.
1,3-Diiodo-2-methoxy-4-nitrobenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.
Uniqueness: The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
1,3-diiodo-2-methoxy-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5I2NO3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCXPILOHPAXIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1I)[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5I2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399207 | |
Record name | 1,3-diiodo-2-methoxy-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31106-75-9 | |
Record name | 1,3-diiodo-2-methoxy-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Diiodo-4-nitroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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